

2,8-Bis(trifluoromethyl)quinolin-4-ol molecular structure and weight

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Compound of Interest

Compound Name: 2,8-Bis(trifluoromethyl)quinolin-4-ol

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An In-Depth Technical Guide to 2,8-Bis(trifluoromethyl)quinolin-4-ol

This guide provides a comprehensive technical overview of **2,8-Bis(trifluoromethyl)quinolin-4-ol**, a pivotal chemical intermediate in modern drug discovery and material science. We will delve into its molecular architecture, the strategic rationale behind its synthesis, its detailed characterization, and its significant applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: A Fluorinated Scaffold of High Potential

2,8-Bis(trifluoromethyl)quinolin-4-ol is a specialized heterocyclic compound belonging to the quinoline family. Its structure is distinguished by the presence of two trifluoromethyl (-CF₃) groups at the 2 and 8 positions and a hydroxyl (-OH) group at the 4-position of the quinoline core.^[1] This unique substitution pattern imparts a combination of chemical stability, enhanced lipophilicity, and versatile reactivity, making it a highly sought-after building block in medicinal chemistry and advanced materials.^{[1][2]}

The quinoline scaffold itself is a well-established "privileged structure" in pharmacology, forming the core of numerous approved drugs with a wide array of biological activities, including anticancer and antimalarial properties.^[3] The strategic incorporation of trifluoromethyl groups, as seen in this compound, is a cornerstone of modern drug design aimed at optimizing a

molecule's pharmacokinetic and pharmacodynamic profile.[\[4\]](#)[\[5\]](#)[\[6\]](#) This guide will explore the specific attributes of **2,8-Bis(trifluoromethyl)quinolin-4-ol** that make it a compound of significant interest.

Molecular Structure and Physicochemical Properties

The foundational structure of this compound is a bicyclic aromatic system. The key features are the two potent electron-withdrawing trifluoromethyl groups and a hydroxyl group, which can exist in tautomeric equilibrium with its keto form, 2,8-bis(trifluoromethyl)-1H-quinolin-4-one.[\[7\]](#) This tautomerism is a critical consideration for its reactivity and interactions in biological systems.

The molecule is achiral and possesses a planar quinoline ring system.[\[8\]](#) Its structural details can be represented by the SMILES string: c1cc2c(cc(C(F)(F)F)nc2c(c1)C(F)(F)F)O.[\[8\]](#)

Table 1: Physicochemical Properties of 2,8-Bis(trifluoromethyl)quinolin-4-ol

Property	Value	Source(s)
Molecular Formula	<chem>C11H5F6NO</chem>	[1] [2] [8] [9]
Molecular Weight	281.15 g/mol	[1] [8] [9]
CAS Number	35853-41-9	[1] [2] [9]
Appearance	Beige to yellow solid	[9]
Melting Point	128-134 °C	[1] [9] [10]
IUPAC Name	2,8-bis(trifluoromethyl)-1H-quinolin-4-one	[7]

The Scientific Rationale: Impact of Trifluoromethyl Groups in Drug Design

The inclusion of not one, but two -CF₃ groups is a deliberate and impactful strategic choice in molecular design. As a Senior Application Scientist, it's crucial to understand the causality behind this substitution.

- **Metabolic Stability:** The carbon-fluorine bond is one of the strongest in organic chemistry, with a bond dissociation energy significantly higher than a carbon-hydrogen bond.^[4] By replacing C-H bonds with C-F bonds in the form of a -CF₃ group, potential sites of metabolic oxidation by cytochrome P450 enzymes are blocked. This leads to increased metabolic stability, a longer biological half-life, and potentially a lower required therapeutic dose.^[4]
- **Enhanced Lipophilicity:** The -CF₃ group is highly lipophilic (fat-soluble). This property can significantly improve a molecule's ability to cross cellular membranes, a critical factor for oral bioavailability and reaching intracellular targets.^{[4][5]}
- **Modulation of Basicity:** The quinoline nitrogen is basic. However, the powerful electron-withdrawing nature of the two -CF₃ groups significantly reduces the pKa of the quinoline nitrogen. This modulation is vital for controlling the ionization state of the molecule at physiological pH, which in turn affects receptor binding, solubility, and cell permeability.
- **Binding Interactions:** The fluorine atoms of the -CF₃ group can participate in unique non-covalent interactions (e.g., dipole-dipole, orthogonal multipolar interactions) with biological targets, potentially increasing binding affinity and selectivity.

Synthesis and Mechanistic Insights

The most common and efficient synthesis of **2,8-Bis(trifluoromethyl)quinolin-4-ol** is a variation of the Conrad-Limpach reaction, a classic method for forming 4-hydroxyquinolines. This process involves the condensation and subsequent thermal cyclization of an aniline with a β -ketoester.

The specific precursors for this synthesis are 2-aminobenzotrifluoride and ethyl 4,4,4-trifluoroacetoacetate.^{[1][9]} Polyphosphoric acid (PPA) is employed as the catalyst. This choice is deliberate; PPA serves as both a powerful dehydrating agent and a strong acid, facilitating the necessary intramolecular cyclization to form the quinoline ring system.^[9]

Experimental Protocol: Synthesis of 2,8-Bis(trifluoromethyl)quinolin-4-ol

Objective: To synthesize **2,8-bis(trifluoromethyl)quinolin-4-ol** via acid-catalyzed cyclocondensation.

Materials:

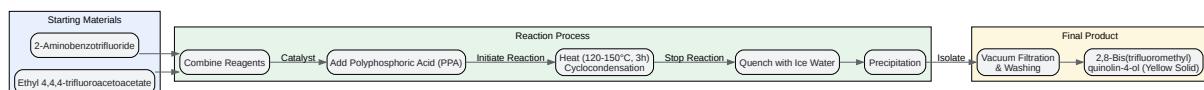
- 2-Aminobenzotrifluoride (2-Trifluoromethylaniline)
- Ethyl 4,4,4-trifluoroacetoacetate
- Polyphosphoric acid (PPA)
- Ice-cold distilled water
- Round-bottomed flask with a magnetic stir bar
- Heating mantle with temperature control
- Nitrogen or Argon inert atmosphere setup

Procedure:

- Reagent Addition: In a round-bottomed flask under an inert atmosphere, combine 2-aminobenzotrifluoride and ethyl 4,4,4-trifluoroacetoacetate.
- Catalyst Introduction: Carefully add polyphosphoric acid to the mixture with stirring.
- Reaction: Heat the reaction mixture to 120-150°C and stir vigorously for 3 hours.^[9] Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Quenching and Precipitation: Upon completion, allow the mixture to cool slightly before pouring it slowly and carefully into a beaker of ice-cold distilled water with vigorous stirring. A yellow precipitate will form.^[9]
- Isolation and Purification: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold distilled water to remove any residual PPA. The resulting yellow solid

product is often of high purity (yields up to 91% have been reported) and may not require further purification.[9]

Diagram: Synthesis Workflow



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Caption: Workflow for the synthesis of **2,8-Bis(trifluoromethyl)quinolin-4-ol**.

Structural Validation: Spectroscopic Characterization

Trustworthiness in chemical synthesis relies on rigorous analytical validation. The structure of **2,8-Bis(trifluoromethyl)quinolin-4-ol** is unequivocally confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy. The reported data provides a distinct fingerprint of the molecule.[9]

- ^1H NMR (400 MHz, DMSO- d_6): The proton spectrum shows characteristic signals for the aromatic protons on the quinoline ring. A singlet around δ 7.30 ppm corresponds to the proton at the C-3 position. The remaining aromatic protons (H-5, H-6, H-7) appear as a triplet and two doublets between δ 7.80 and 8.52 ppm, confirming the substitution pattern.[9]
- ^{13}C NMR (100 MHz, DMSO- d_6): The carbon spectrum displays signals for all 11 carbon atoms. Notably, the carbons of the trifluoromethyl groups appear as quartets due to C-F coupling, with large coupling constants ($J \approx 273-276$ Hz).[9]

- ^{19}F NMR (376 MHz, DMSO-d₆): This is a crucial validation step. The spectrum shows two distinct singlets at approximately δ -58.98 ppm and -67.03 ppm, confirming the presence of two chemically non-equivalent trifluoromethyl groups at the C-8 and C-2 positions, respectively.[9]

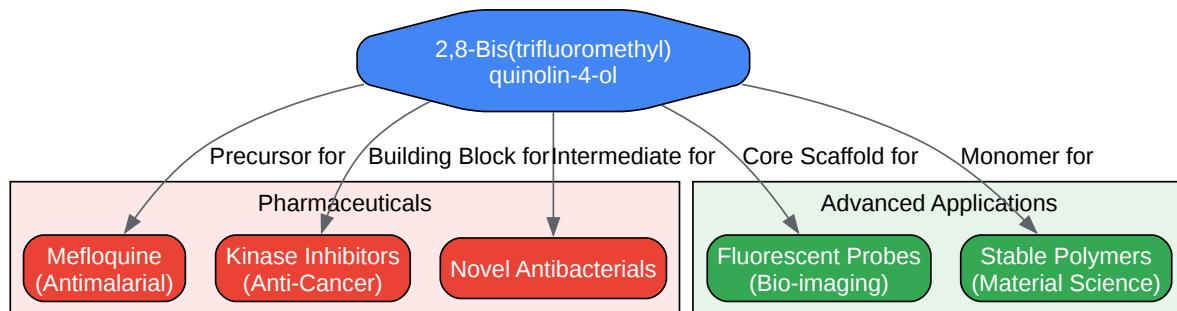
Applications in Research and Drug Development

The utility of **2,8-Bis(trifluoromethyl)quinolin-4-ol** stems from its role as a versatile chemical intermediate. The hydroxyl group at the 4-position is a convenient handle for further chemical modifications, such as conversion to a chloro or bromo derivative, which can then be used in cross-coupling reactions to build more complex molecules.[11]

Key Application Areas:

- Antimalarial Drug Synthesis: This compound is a known precursor in the synthesis of Mefloquine, a crucial drug used for the prevention and treatment of malaria.[12] The synthesis involves derivatizing the 4-position to ultimately couple it with a piperidinyl methanol side chain.
- Oncology Research: The quinoline scaffold is prevalent in kinase inhibitors used in cancer therapy.[3] This building block is valuable for creating novel compounds that target specific signaling pathways in cancer cells.[2]
- Material Science: Its high thermal and chemical stability, conferred by the fluorinated groups, makes it an attractive monomer or additive for creating specialized polymers and coatings with enhanced durability.[2]
- Fluorescent Probes: The rigid, aromatic quinoline system can be modified to create fluorescent probes for biological imaging, enabling researchers to visualize cellular processes with high specificity.[2]

Diagram: Application Pathways



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Caption: Key applications derived from **2,8-Bis(trifluoromethyl)quinolin-4-ol**.

Safety and Handling

As with any active chemical compound, proper laboratory safety protocols must be strictly followed.

- Personal Protective Equipment (PPE): Always wear suitable protective clothing, chemical-resistant gloves, and eye/face protection (safety goggles and/or a face shield).[13][14]
- Ventilation: Handle the compound in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or fumes.[13]
- Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Minimize dust generation.[13][14]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible substances and sources of ignition.[13]
- First Aid: In case of contact, immediately flush the affected area (skin or eyes) with plenty of water for at least 15 minutes and seek medical attention.[13][15] If inhaled, move the person to fresh air.[13]

Conclusion

2,8-Bis(trifluoromethyl)quinolin-4-ol is more than just a chemical compound; it is a testament to the power of strategic molecular design. The incorporation of trifluoromethyl groups onto the privileged quinoline scaffold creates a building block with exceptional properties, including enhanced stability and lipophilicity. Its straightforward synthesis and versatile reactivity have cemented its role as a key intermediate in the development of life-saving pharmaceuticals and innovative materials. For researchers in drug discovery and chemical synthesis, a thorough understanding of this molecule's structure, properties, and potential is essential for unlocking future scientific advancements.

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